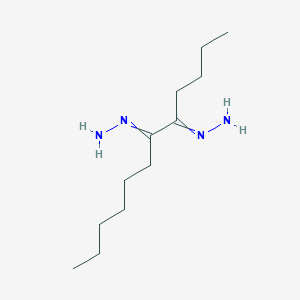
1,1'-(Dodecane-5,6-diylidene)dihydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dodecane-5,6-diylidene)dihydrazine is an organic compound with a unique structure characterized by a dodecane backbone with dihydrazine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-5,6-diylidene)dihydrazine typically involves the reaction of dodecane derivatives with hydrazine. One common method is the condensation reaction between dodecanone and hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dihydrazine linkage.
Industrial Production Methods
Industrial production of 1,1’-(Dodecane-5,6-diylidene)dihydrazine may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Dodecane-5,6-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dihydrazine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodecanone derivatives.
Reduction: Formation of dodecane-based amines.
Substitution: Formation of various substituted dodecane derivatives.
Applications De Recherche Scientifique
1,1’-(Dodecane-5,6-diylidene)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Dodecane-5,6-diylidene)dihydrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexane-5,6-diylidene)dihydrazine
- 1,1’-(Octane-5,6-diylidene)dihydrazine
- 1,1’-(Decane-5,6-diylidene)dihydrazine
Uniqueness
1,1’-(Dodecane-5,6-diylidene)dihydrazine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
87176-69-0 |
|---|---|
Formule moléculaire |
C12H26N4 |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
5-hydrazinylidenedodecan-6-ylidenehydrazine |
InChI |
InChI=1S/C12H26N4/c1-3-5-7-8-10-12(16-14)11(15-13)9-6-4-2/h3-10,13-14H2,1-2H3 |
Clé InChI |
YTMGBNZQFVNYSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=NN)C(=NN)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


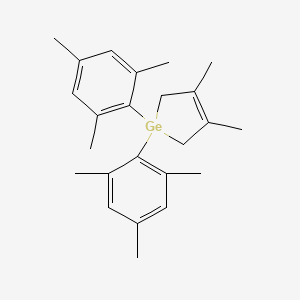
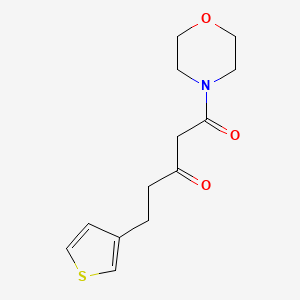

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
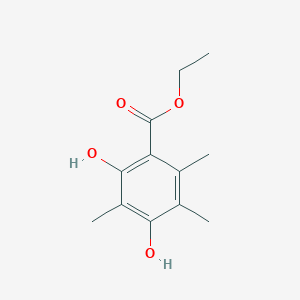
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)

![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
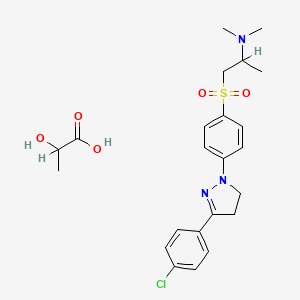

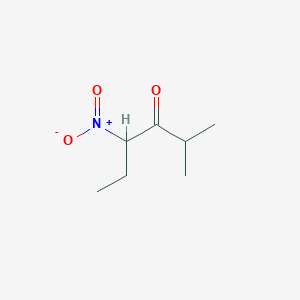
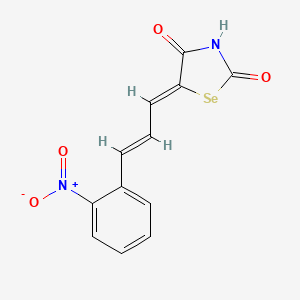
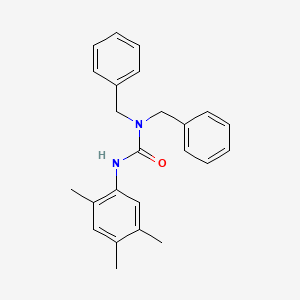
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
